4-methyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
説明
4-Methyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4, a methylsulfanyl group at position 2, and a piperazine linker connected to a [1,2,4]triazolo[4,3-b]pyridazine moiety. This structural architecture is characteristic of small-molecule inhibitors targeting epigenetic reader domains, such as bromodomains, which are implicated in transcriptional regulation .
特性
IUPAC Name |
6-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8S/c1-11-9-14(18-15(17-11)24-2)22-7-5-21(6-8-22)13-4-3-12-19-16-10-23(12)20-13/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPHWALGHNQJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Comparative Analysis of Key Compounds
*Estimated based on molecular formula.
Key Structural Differences and Implications
Substituent Effects on Binding Affinity
- The target compound ’s methylsulfanyl group at position 2 enhances lipophilicity compared to AZD5153’s methoxy group, which may improve blood-brain barrier penetration but reduce solubility .
- The dichloro-pyrimidine derivative (C₁₄H₁₆Cl₂N₆S₂) in replaces the triazolopyridazine moiety with a second pyrimidine ring, likely shifting its target specificity from epigenetic readers to kinases .
Piperazine Linker Modifications AZD5153 incorporates a phenoxyethyl-piperazin-2-one linker, which introduces conformational rigidity and improves BET domain selectivity . In contrast, the target compound’s simpler piperazine linker may allow broader interaction with flexible binding pockets.
Triazolopyridazine Variations
- The trifluoromethyl-triazolopyridazine derivative (C₁₈H₂₁F₃N₈) in demonstrates how electron-withdrawing groups (e.g., CF₃) can modulate electronic properties and solubility without compromising binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
